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molecular formula C10H11BrO B029744 2-Bromo-4'-methylpropiophenone CAS No. 1451-82-7

2-Bromo-4'-methylpropiophenone

Cat. No. B029744
M. Wt: 227.10 g/mol
InChI Key: OZLUPIIIHOOPNQ-UHFFFAOYSA-N
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Patent
US04690931

Procedure details

14.8 g (0.1 mol) of 4'-methylpropiophenone are introduced into 100 ml of chloroform, in the presence of a small amount of finely ground aluminium chloride, and a solution of 15.9 g (0.1 mol; 5 ml) of bromine, in 20 ml of chloroform is added dropwise whilst cooling with an ice bath. The mixture is left to react overnight at ambient temperature. It is then filtered, the solvent is evaporated off from the filtrate and the crystalline residue is washed with diethyl ether. 21.5 g of crystals are collected.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9][CH3:10])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Br:16]Br>C(Cl)(Cl)Cl>[Br:16][CH:9]([CH3:10])[C:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:11] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling with an ice bath
WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
to react overnight at ambient temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
It is then filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off from the filtrate
WASH
Type
WASH
Details
the crystalline residue is washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
21.5 g of crystals are collected

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)C1=CC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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